Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate

Description

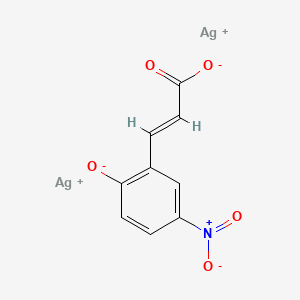

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a coordination compound featuring a silver (Ag⁺) cation complexed with the deprotonated acrylate ligand 3-(5-nitro-2-oxidophenyl)acrylate. The ligand consists of a phenyl ring substituted with a nitro group at the 5-position and an oxidized hydroxyl group at the 2-position, conjugated to an acrylate moiety. However, direct experimental data on this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Propriétés

Numéro CAS |

94030-91-8 |

|---|---|

Formule moléculaire |

C9H5Ag2NO5 |

Poids moléculaire |

422.88 g/mol |

Nom IUPAC |

disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate |

InChI |

InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;; |

Clé InChI |

INKZJAVPAMTCIA-HFPMQDOPSA-L |

SMILES isomérique |

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Diargent(1+) 3-(5-nitro-2-oxyphényl)acrylate implique généralement la réaction du nitrate d'argent avec l'acide 3-(5-nitro-2-oxyphényl)acrylique dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant aqueux ou organique, le pH et la température étant soigneusement contrôlés pour assurer la formation du produit souhaité .

Méthodes de production industrielle

En milieu industriel, la production du Diargent(1+) 3-(5-nitro-2-oxyphényl)acrylate peut impliquer des procédés en batch ou continus à grande échelle. Ces méthodes utilisent souvent des systèmes automatisés pour contrôler les paramètres de réaction tels que la température, le pH et la concentration des réactifs. Le produit est ensuite purifié à l'aide de techniques telles que la cristallisation, la filtration et le séchage pour obtenir un composé de haute pureté adapté à diverses applications .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le Diargent(1+) 3-(5-nitro-2-oxyphényl)acrylate a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés contenant de l'argent et comme catalyseur dans diverses réactions organiques.

Biologie : Investigé pour ses propriétés antimicrobiennes en raison de la présence d'ions argent.

Médecine : Utilisation potentielle dans le développement d'agents antimicrobiens et de pansements.

Industrie : Utilisé dans la production de matériaux conducteurs et de revêtements.

Mécanisme d'action

Le mécanisme d'action du Diargent(1+) 3-(5-nitro-2-oxyphényl)acrylate est principalement attribué à la présence d'ions argent, qui peuvent interagir avec diverses molécules biologiques. Les ions argent sont connus pour se lier aux groupes thiol des protéines, ce qui conduit à la perturbation des fonctions cellulaires et finalement à la mort cellulaire. Cette propriété est particulièrement utile dans les applications antimicrobiennes, où le composé peut inhiber efficacement la croissance des bactéries et d'autres micro-organismes.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

One of the most notable applications of Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is its antimicrobial activity. Silver compounds are well-known for their ability to inhibit bacterial growth, making them valuable in the development of antimicrobial agents. Research indicates that silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to cell death. This compound may enhance the efficacy of existing silver-based antibiotics or serve as a basis for new formulations targeting resistant strains of bacteria.

Case Study: Wound Healing

A study published in the Journal of Biomedical Materials Research explored the use of silver-containing compounds in wound dressings. The incorporation of this compound into hydrogel matrices showed significant antibacterial activity while promoting fibroblast proliferation, suggesting its potential as a therapeutic agent in wound healing applications.

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymeric materials. Its acrylate functional groups allow for polymerization reactions, leading to the formation of cross-linked networks that exhibit desirable mechanical properties. These materials can be tailored for specific applications such as coatings, adhesives, and composites.

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Moderate |

| Biocompatibility | Good |

| Antimicrobial Activity | Present |

Environmental Applications

Water Treatment

The compound's antimicrobial properties extend to environmental applications, particularly in water treatment processes. Silver ions are effective at eliminating pathogens in water systems, making this compound a candidate for use in water purification technologies. Research has shown that silver nanoparticles can effectively reduce bacterial counts in contaminated water sources.

Case Study: Silver Nanoparticles in Water Purification

A comprehensive study conducted by the Environmental Protection Agency assessed the effectiveness of nanoscale silver particles, including those derived from silver acrylates, in treating wastewater. The findings indicated a significant reduction in coliform bacteria levels, supporting the viability of silver-based compounds for enhancing water quality.

Mécanisme D'action

The mechanism of action of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is primarily attributed to the presence of silver ions, which can interact with various biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. This property is particularly useful in antimicrobial applications, where the compound can effectively inhibit the growth of bacteria and other microorganisms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Nitro-Substituted Aryl Acrylates

Compounds bearing nitro groups on aromatic rings attached to acrylate backbones are highlighted in the literature for diverse applications:

- Ethyl (E)-3-(1-Oxyl-2,2,5,5-Tetramethyl-2,5-Dihydro-1H-Pyrrol-3-yl)Acrylate (6) and Methyl (E)-3-(1-Oxyl-2,2,6,6-Tetramethyl-1,2,3,6-Tetrahydropyridin-4-yl)Acrylate (7) : Synthesized via Horner–Wadsworth–Emmons reactions, these paramagnetic acrylates exhibit stability due to nitroxide radicals . In contrast, the disilver complex lacks paramagnetic behavior but may share synthetic pathways (e.g., carboxylate group coordination with metal ions).

- Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Acrylate (5) : Features a thioxo-oxadiazole substituent, enhancing electrophilicity. The nitro group in the disilver compound may similarly activate the acrylate for nucleophilic reactions .

Silver-Containing Coordination Compounds

For example:

- Silver Nitrate (AgNO₃): A benchmark antimicrobial agent with MIC values as low as 1–4 µg/mL against E. coli and S. aureus. The disilver complex may exhibit enhanced activity due to ligand-mediated targeting .

Antimicrobial Efficacy

- Chiral 1,3-Dioxolane Derivatives (Compounds 5–8): Demonstrated MIC values ranging from 9.8–78 µg/mL against Gram-positive bacteria (S. aureus, E. faecalis) and 19.5–312 µg/mL against Gram-negative strains (E. coli, P. aeruginosa). The disilver compound’s activity is hypothesized to exceed these values due to silver’s biocidal synergy .

| Compound | MIC Range (µg/mL) | Target Organisms | Reference |

|---|---|---|---|

| Chiral 1,3-Dioxolanes | 9.8–312 | S. aureus, E. coli | |

| Silver Nitrate | 1–4 | Broad-spectrum | N/A |

Toxicity and Carcinogenicity

- N-(4-(5-Nitro-2-Furyl)-2-Thiazolyl)Formamide: A nitrofuran derivative, induced bladder carcinomas in rats at 0.188% dietary concentration .

- 5-Acetamido-3-(5-Nitro-2-Furyl)-6H-1,2,4-Oxadiazine: Caused hemangioendothelial sarcomas in rats, highlighting nitro group-associated carcinogenicity .

The disilver compound’s nitro group necessitates rigorous toxicological evaluation, though silver’s low mammalian toxicity at therapeutic doses may mitigate risks.

Activité Biologique

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a silver-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes:

- Silver ions : Contributing to its antimicrobial properties.

- Nitrophenyl group : Enhancing the compound's reactivity and biological activity.

- Acrylate moiety : Imparting additional chemical functionalities.

Chemical Formula

The chemical formula for this compound is represented as:

Antimicrobial Activity

Research has shown that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. The presence of silver ions in this compound enhances these effects, making it a candidate for treating infections caused by resistant bacteria.

The antimicrobial activity is attributed to several mechanisms:

- Silver Ion Release : Silver ions disrupt bacterial cell membranes, leading to cell death.

- Nitrophenyl Group Interaction : The nitro group can undergo reduction within bacterial cells, generating reactive intermediates that damage cellular components.

Efficacy Against Specific Pathogens

Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens based on recent studies.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Klebsiella pneumoniae | 4 µg/mL |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC of 8 µg/mL, indicating potent activity against this resistant strain. The study highlighted the importance of silver coordination in enhancing the overall biological activity of the compound .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of this compound in human cell lines. The results indicated that at therapeutic concentrations, the compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate, and what critical parameters influence yield?

To synthesize this compound, a two-step approach is typically employed:

Formation of the acrylate ligand : React 5-nitro-2-hydroxyphenylacrylic acid with a silver(I) precursor (e.g., AgNO₃) under inert conditions. Solvent choice (e.g., dry DMF) and controlled temperature (e.g., 80°C) are critical to avoid premature reduction of Ag⁺ .

Coordination of disilver(1+) : Optimize stoichiometry (1:2 molar ratio of ligand to Ag⁺) and pH (neutral to slightly basic) to stabilize the Ag–O bonds. Side reactions, such as Ag⁺ reduction to Ag⁺ clusters, can be minimized by excluding light and oxygen .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR : Use ¹H/¹³C NMR to confirm the integrity of the aromatic and acrylate groups. Paramagnetic shifts (if any) may indicate silver-ligand interactions .

- Elemental analysis : Validate C, H, N, and Ag content with <0.3% deviation from theoretical values .

- FTIR : Look for ν(C=O) stretches near 1700–1750 cm⁻¹ and shifts in ν(NO₂) (~1520 cm⁻¹) to confirm nitro group coordination .

- X-ray crystallography : Resolve the Ag coordination geometry (e.g., linear vs. trigonal) if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies in silver coordination environment analysis using X-ray crystallography versus NMR data?

Discrepancies often arise due to dynamic behavior in solution versus solid-state rigidity:

- In solution : Use variable-temperature NMR to detect fluxionality. For example, line broadening at higher temperatures may suggest labile Ag–O bonds .

- In solid state : Compare crystallographic data with DFT calculations to model possible coordination geometries. Contradictions may indicate polymorphism or solvent-dependent structural changes .

- Supplementary techniques : Pair with EXAFS (Extended X-ray Absorption Fine Structure) to probe Ag coordination distances in both phases .

Q. What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions for biomedical applications?

- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Silver release can be quantified using ICP-MS .

- Redox stability : Expose to H₂O₂ or glutathione to simulate oxidative/reductive environments. Track nitro group reduction (e.g., via UV-Vis at λ = 420 nm) .

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics) .

Q. How should researchers design experiments to investigate the redox behavior of the nitro and oxidophenyl groups in this compound?

- Cyclic voltammetry : Use a three-electrode system in acetonitrile to identify reduction potentials. The nitro group typically shows a cathodic peak near -0.8 V (vs. Ag/AgCl) .

- Spectroelectrochemistry : Couple electrochemical reduction with in-situ UV-Vis to detect intermediates (e.g., nitroso or hydroxylamine derivatives) .

- Computational modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways involving Ag⁺ centers .

Q. What methodologies can resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (4–5000 µg/mL range) .

- Cytotoxicity screening : Compare with mammalian cell lines (e.g., HEK-293) via MTT assay. A selectivity index (SI = IC₅₀/MIC) >10 suggests therapeutic potential .

- Mechanistic studies : Use fluorescence microscopy with SYTOX Green to assess membrane disruption, a common silver-mediated antimicrobial mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.